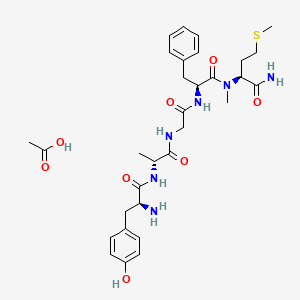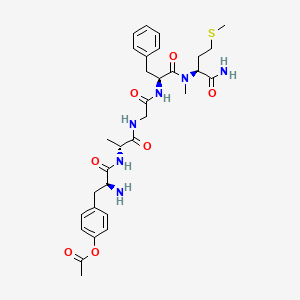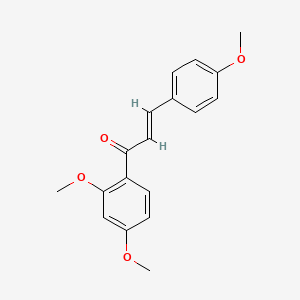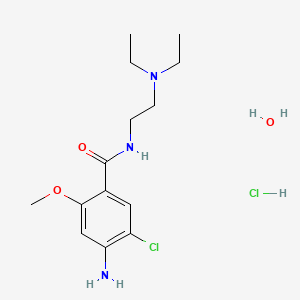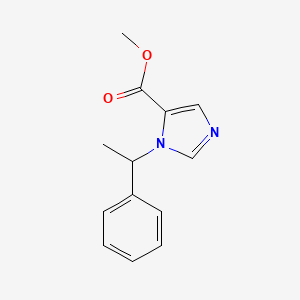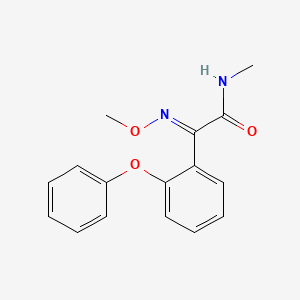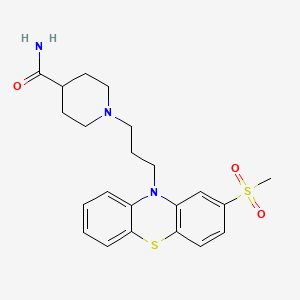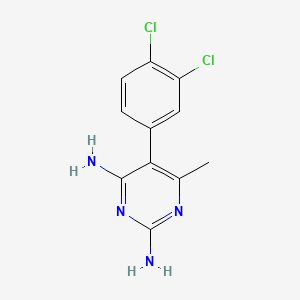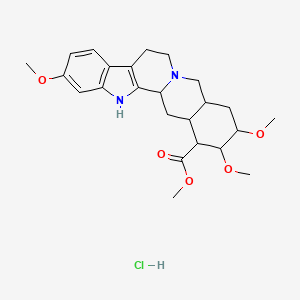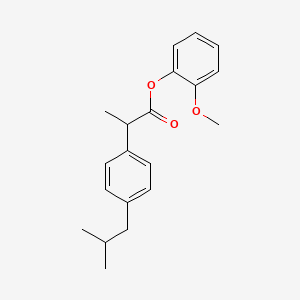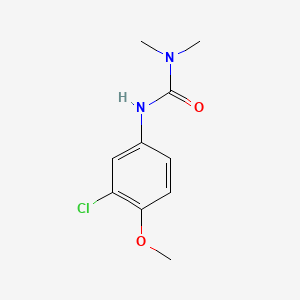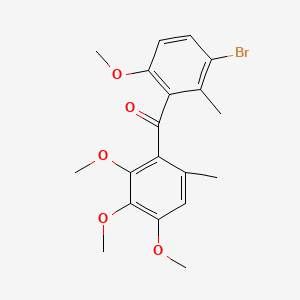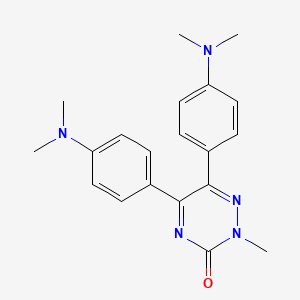
Migalastat
Overview
Description
Migalastat, sold under the brand name Galafold, is a medication used for the treatment of Fabry disease, a rare genetic disorder. It was developed by Amicus Therapeutics and has been granted orphan drug status by the US Food and Drug Administration and the European Commission . This compound is an oral pharmacological chaperone that stabilizes certain mutant variants of the enzyme alpha-galactosidase A, which is deficient in Fabry disease .
Mechanism of Action
Target of Action
Migalastat primarily targets the enzyme alpha-galactosidase A (α-Gal A) . This enzyme is responsible for breaking down glycosphingolipid substrate, and a deficiency of this enzyme leads to a condition known as Fabry disease .
Mode of Action
This compound acts as a pharmacological chaperone for α-Gal A . It binds to the active site of the enzyme and stabilizes it . This stabilization allows the enzyme to function properly and clear the accumulation of glycosphingolipid disease substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycosphingolipid degradation pathway . By stabilizing α-Gal A, this compound enhances the enzyme’s ability to break down glycosphingolipids, preventing their accumulation in various organs .
Pharmacokinetics
This compound is almost completely absorbed from the gut, with a total bioavailability of about 75% when taken without food . The elimination half-life of this compound is between 3-5 hours after a single dose, and it is excreted primarily in the urine (77%) and feces (20%) .
Result of Action
The action of this compound results in increased α-Gal A activity and reduced levels of glycosphingolipids in most tissues . This helps to alleviate the symptoms of Fabry disease, including organ damage caused by the accumulation of glycosphingolipids .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, taking the drug with food decreases its absorption by about 40% . Furthermore, the effectiveness of this compound can vary depending on the specific mutation present in the GLA gene of the individual . It is estimated that approximately 35 to 50 percent of Fabry patients may have GLA variants that are treatable with this compound .
Biochemical Analysis
Biochemical Properties
Migalastat functions as a pharmacological chaperone by selectively and reversibly binding to the active sites of certain mutant forms of alpha-galactosidase A. This binding stabilizes the enzyme, allowing it to be properly folded and trafficked to the lysosomes, where it can degrade accumulated glycosphingolipids . The interaction between this compound and alpha-galactosidase A is crucial for its therapeutic effect, as it enhances the enzyme’s stability and activity in patients with amenable GLA mutations .
Cellular Effects
This compound has been shown to increase the activity of alpha-galactosidase A in various cell types, including white blood cells, skin cells, and kidney cells . By stabilizing the enzyme, this compound helps reduce the accumulation of glycosphingolipids in lysosomes, thereby mitigating the cellular dysfunction and damage associated with Fabry disease . Additionally, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effect .
Molecular Mechanism
At the molecular level, this compound binds to the active site of alpha-galactosidase A, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosomes . This binding interaction is reversible, allowing this compound to dissociate from the enzyme once it reaches the lysosomes, where the enzyme can then degrade accumulated glycosphingolipids . The pharmacological chaperone activity of this compound is specific to certain mutant forms of alpha-galactosidase A, making it effective only in patients with amenable GLA mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time . Long-term studies have shown that this compound can maintain its therapeutic effects, including the stabilization of alpha-galactosidase A and the reduction of glycosphingolipid accumulation, for extended periods . Additionally, this compound has been observed to have a favorable safety profile, with minimal degradation and consistent efficacy in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively stabilizes alpha-galactosidase A and reduces glycosphingolipid accumulation in relevant tissues . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the degradation of glycosphingolipids . By stabilizing alpha-galactosidase A, this compound enhances the enzyme’s ability to break down glycosphingolipids, reducing their accumulation in lysosomes . This interaction with the enzyme is crucial for the therapeutic effect of this compound in patients with Fabry disease .
Transport and Distribution
This compound is well-distributed within cells and tissues, with a volume of distribution ranging from 77 to 133 liters in healthy volunteers . The compound is transported to lysosomes, where it exerts its pharmacological chaperone activity by stabilizing alpha-galactosidase A . This extensive tissue penetration is essential for the effective treatment of Fabry disease .
Subcellular Localization
This compound primarily localizes to the lysosomes, where it stabilizes alpha-galactosidase A and facilitates the degradation of accumulated glycosphingolipids . The subcellular localization of this compound is directed by its binding to the enzyme, which allows it to be trafficked to the lysosomes . This targeted localization is critical for the therapeutic efficacy of this compound in patients with Fabry disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of migalastat involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at desired positions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Migalastat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated products, while reduction can yield deoxygenated derivatives .
Scientific Research Applications
Migalastat has several scientific research applications, including:
Chemistry: Used as a model compound for studying chaperone-mediated stabilization of enzymes.
Biology: Investigated for its role in stabilizing mutant enzymes and improving their function.
Medicine: Primarily used for the treatment of Fabry disease, where it helps in stabilizing the deficient enzyme alpha-galactosidase A.
Industry: Used in the development of new pharmacological chaperones for various genetic disorders
Comparison with Similar Compounds
Similar Compounds
Agalsidase alfa: A recombinant form of alpha-galactosidase A used in enzyme replacement therapy for Fabry disease.
Agalsidase beta: Another recombinant form of alpha-galactosidase A used for the same purpose.
Uniqueness of Migalastat
This compound is unique in its mechanism of action as a pharmacological chaperone. Unlike enzyme replacement therapies that provide the enzyme externally, this compound works by stabilizing the patient’s own enzyme, making it a more targeted and potentially less immunogenic treatment option .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIFEVIBLOUGU-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022520 | |
| Record name | Migalastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fabry disease is a progressive X-linked lysosomal storage disorder which affects males and females. Fabry disease-causing mutations occur in the galactosidase alpha (GLA) gene and result in a deficiency of the lysosomal enzyme alpha-galactosidase A (alpha-Gal A) that is required for glycosphingolipid substrate (GL-3 and lyso-Gb3) metabolism. Reduced alpha-Gal A activity is, therefore, associated with the progressive accumulation of glycosphingolipid substrate in vulnerable organs and tissues, which ultimately leads to the morbidity and mortality associated with Fabry disease. Certain GLA mutations can result in the production of abnormally folded and unstable mutant forms of alpha-Gal A. Migalastat is subsequently a pharmacological chaperone that is designed to selectively and reversibly bind with high affinity to the active sites of certain mutant forms of alpha-Gal A, the genotypes of which are referred to as amenable mutations. Such migalastat binding stabilizes these mutant forms of alpha-Gal A in the endoplasmic reticulum and facilitates their proper trafficking to lysosomes. Once in the lysosomes and surrounded by an environment defined by lower pH and higher concentrations of relevant glycosphingolipid substrates, migalastat dissociates from alpha-Gal A, thereby restoring the alpha-Gal A activity, leading to the catabolism of glycosphingolipids like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) since the alpha-Gal A variants still retain enzymatic activity. The GLA mutations that are amenable and not amenable to treatment with migalastat are regularly maintained and updated on online sites that are readily accessible by healthcare providers. | |
| Record name | Migalastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
108147-54-2 | |
| Record name | 1-Deoxygalactonojirimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108147-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Migalastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108147542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Migalastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Migalastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIGALASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4XNY919FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
244-246 | |
| Record name | Migalastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Migalastat (1-Deoxygalactonojirimycin) is an orally bioavailable pharmacological chaperone that selectively binds to and stabilizes specific mutant forms of the lysosomal enzyme α-galactosidase A (α-Gal A) [, , , , , , ]. These mutations often cause misfolding of α-Gal A, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation [, , ]. By binding to the active site of the mutant enzyme, this compound acts as a molecular chaperone, facilitating proper folding, increasing its stability, and promoting its trafficking to lysosomes [, , ]. This increase in lysosomal α-Gal A activity leads to a reduction in the accumulation of its substrates, primarily globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3), which are implicated in the pathogenesis of Fabry disease [, , ].
A: The molecular formula of this compound is C6H13NO5, and its molecular weight is 179.17 g/mol. For detailed spectroscopic data, please refer to published literature exploring its structural characterization [].
A: While specific data on material compatibility is limited in the provided research, studies highlight the impact of food on this compound pharmacokinetics. Co-administration with high-fat meals significantly decreased its maximum concentration (Cmax) and area under the curve (AUC) []. This emphasizes the importance of considering food intake in relation to this compound administration.
A: this compound itself does not exhibit catalytic activity. It functions as a pharmacological chaperone, stabilizing and increasing the activity of the target enzyme, α-Gal A [, , , , , , ].
A: Yes, computational chemistry techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have been utilized to investigate this compound and related analogs []. These methods aid in understanding the structural features contributing to its activity and guide the development of new potential therapeutic agents.
A: SAR studies have revealed crucial structural elements for this compound's activity. For instance, N-alkylation, deoxygenation at the C-2 position, or epimerization at the C-3 position significantly diminished its inhibitory potency against α-Gal A []. This highlights the importance of specific structural features for its chaperone activity.
A: The provided literature focuses primarily on this compound's in vivo stability and formulation for oral bioavailability. Research indicates that it is absorbed at a moderate rate and eliminated relatively rapidly, with a half-life of 3-4 hours [, ]. Specific strategies to further enhance stability or solubility are not extensively discussed within these studies.
ANone: The provided research primarily focuses on clinical studies and does not delve into specific SHE regulatory aspects.
A: Studies demonstrate that this compound exhibits dose-proportional pharmacokinetics [, , ]. Following oral administration, it reaches peak plasma concentrations within 1.5 to 3.5 hours and has a half-life of 3 to 4 hours [, ]. It is primarily eliminated unchanged in the urine [, ]. this compound effectively reduces lyso-Gb3 levels in plasma and tissues of Fabry mice []. In humans, it increases α-Gal A activity and reduces GL-3 in urine and kidneys in patients with amenable mutations [, , ].
A: In vitro studies using Fabry lymphoblasts demonstrated that this compound significantly increased intracellular α-Gal A activity []. Preclinical studies in Fabry transgenic mice showed that oral administration of this compound effectively reduced tissue GL-3 and lyso-Gb3 levels []. Clinical trials (FACETS, ATTRACT) confirmed its efficacy in patients with amenable GLA mutations, demonstrating reductions in left ventricular mass index, stabilization of renal function, and improvement in gastrointestinal symptoms [, , , , , ].
A: Resistance to this compound is primarily associated with non-amenable GLA mutations, where the drug cannot effectively stabilize and restore the function of the mutated α-Gal A enzyme [, , , , ]. Information regarding cross-resistance to other compounds or classes is limited within the provided research.
ANone: This aspect falls outside the scope of the provided research papers, which primarily focus on the compound's mechanism of action and efficacy.
ANone: The provided research does not delve into specific drug delivery or targeting strategies for this compound. Its current formulation focuses on oral bioavailability.
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique utilized for measuring this compound concentrations and monitoring biomarker levels in biological samples [, ].
ANone: This aspect is not addressed in the provided scientific research.
ANone: While the research highlights the oral bioavailability of this compound, detailed studies on its dissolution rate and solubility in various media are not extensively discussed.
ANone: Specific details on the validation parameters (accuracy, precision, specificity) for this compound analytical methods are not explicitly described within these research papers.
ANone: The provided literature primarily focuses on the research and development of this compound and does not delve into specific quality control and assurance procedures.
ANone: The potential immunogenicity of this compound is not discussed in the provided research articles.
ANone: These specific aspects are not extensively covered in the provided scientific research.
A: Research on this compound began with the discovery of 1-deoxygalactonojirimycin's potential as a pharmacological chaperone for α-Gal A []. This led to the development of this compound, which demonstrated efficacy in preclinical models and subsequently in clinical trials [, , , , , , ]. In 2016, this compound received approval in the European Union for the long-term treatment of patients with Fabry disease and amenable GLA mutations [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


